DFAP is a synthetic compound, not readily found in nature. While specific research applications are not widely documented, fluorinated aromatic ketones like DFAP can serve as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science [1].
[1] Fluorinated Heterocyclic Scaffolds in Medicinal Chemistry()
The key feature of DFAP's molecular structure is the presence of a carbonyl group (C=O) attached to a phenyl ring with two fluorine atoms at positions 3' and 4'. The fluorine atoms introduce electron-withdrawing character to the molecule, affecting its reactivity compared to non-fluorinated acetophenone. The presence of an aromatic ring and a carbonyl group makes DFAP a relatively rigid molecule.
Balanced chemical equations for these examples are not available in the public domain due to the lack of reported studies on specific reaction conditions.
Some physical properties of DFAP are available:
Data on other properties like melting point, boiling point, and solubility is not readily available.
[1] Sigma-Aldrich - 3 ,4-Difluoroacetophenone [2] PubChem - 3',4'-Difluoroacetophenone
3',4'-Difluoroacetophenone serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. Its reactive ketone group allows for further chemical modifications, enabling the creation of diverse molecular structures with desired properties. For instance, a study published in the Journal of the American Chemical Society describes the synthesis of novel fluorinated diaryl sulfones using 3',4'-difluoroacetophenone as a starting material, demonstrating its potential application in the development of new drugs [].
The presence of fluorine atoms on the aromatic ring of 3',4'-difluoroacetophenone introduces unique electronic and steric properties that can influence the reactivity of the molecule. This makes it a suitable candidate for studying the effects of fluorine substitution on various chemical reactions. Research published in Tetrahedron Letters explores the reactivity of 3',4'-difluoroacetophenone towards nucleophilic addition reactions, providing valuable insights into the reaction mechanisms and potential applications in organic synthesis [].
Irritant